
1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chlorophenyl groups and a piperazine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl groups and the benzylthioethyl moiety. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include chlorophenyl derivatives, piperazine, and benzylthiol compounds. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product.
Analyse Chemischer Reaktionen
1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are investigated for the development of new therapeutic agents. Its interactions with biological targets may lead to the discovery of new drugs.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-(o-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzylthio)ethyl)piperazine oxalate can be compared with other similar compounds, such as:
1-(o-Chlorophenyl)-1-(p-Chlorophenyl)-2,2-dichloroethane: This compound shares the chlorophenyl groups but differs in its overall structure and chemical properties.
1-(o-Chlorophenyl)-1-(p-Chlorophenyl)-2,2-dichloroethane (o,p’-DDD): Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
96076-82-3 |
|---|---|
Molekularformel |
C27H28Cl2N2O4S |
Molekulargewicht |
547.5 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-4-[2-[(4-chlorophenyl)-phenylmethyl]sulfanylethyl]piperazine;oxalic acid |
InChI |
InChI=1S/C25H26Cl2N2S.C2H2O4/c26-22-12-10-21(11-13-22)25(20-6-2-1-3-7-20)30-19-18-28-14-16-29(17-15-28)24-9-5-4-8-23(24)27;3-1(4)2(5)6/h1-13,25H,14-19H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
PANUJQHPGAYGOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCSC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(Trifluoromethyl)pyrimidin-2-yl]benzoic acid](/img/structure/B13760703.png)
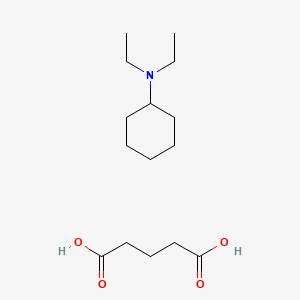
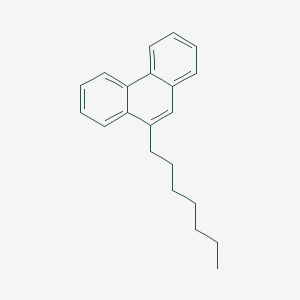

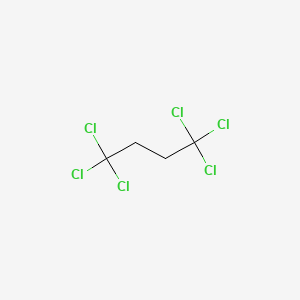

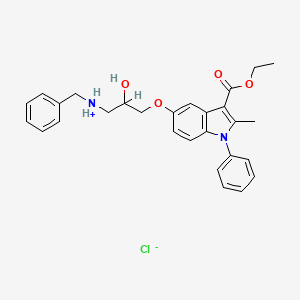


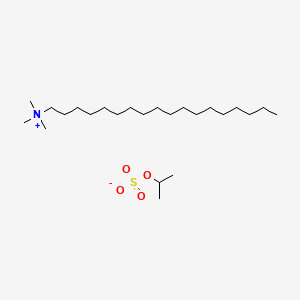
![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)

